N,4-Dimethyl-1-phenylpentan-1-amine

Description

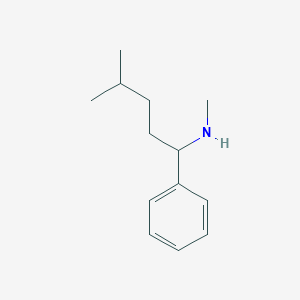

N,4-Dimethyl-1-phenylpentan-1-amine is a secondary amine featuring a pentan-1-amine backbone substituted with a phenyl group at the 1-position and methyl groups at the N and 4-positions.

Properties

IUPAC Name |

N,4-dimethyl-1-phenylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-10-13(14-3)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKWDXWGOKBCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586098 | |

| Record name | N,4-Dimethyl-1-phenylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912907-08-5 | |

| Record name | N,4-Dimethyl-1-phenylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-1-phenylpentan-1-amine typically involves the alkylation of an appropriate amine precursor with a suitable alkyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethyl-1-phenylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines.

Scientific Research Applications

N,4-Dimethyl-1-phenylpentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine (CAS 27609-22-9)

- Structure : Similar pentan-1-amine backbone but substituted with a naphthalen-1-yl group at the 3-position and an N-benzyl group .

- Key Differences: Aromaticity: The naphthalene ring enhances π-π stacking interactions compared to the phenyl group in the target compound.

- Synthesis : Likely involves reductive amination or alkylation, akin to methods in for dibenzyl-substituted amines .

N,N-Dimethyl-4-phenylbutan-1-amine (Compound 21a)

- Structure : Shorter butan-1-amine chain with a phenyl group at the 4-position and N,N-dimethyl substitution .

- Key Differences :

- Chain Length : Reduced lipophilicity (logP ~2.1 vs. estimated ~3.5 for the target compound) due to shorter carbon chain.

- Reactivity : The absence of a 4-methyl group may alter regioselectivity in reactions.

- Synthesis : Prepared via Eschweiler-Clarke reaction using formaldehyde and formic acid .

4,4-Dimethylpentan-1-amine (CAS 18925-44-5)

4-Ethyl-N,N-dimethylnaphthalen-1-amine (Compound 2i)

- Structure: Naphthalene-based amine with ethyl and dimethylamino groups .

- Key Differences: Aromatic System: The fused naphthalene ring increases molecular rigidity and UV absorbance (λmax ~280 nm). Electronic Effects: Electron-donating dimethylamino group enhances basicity (pKa ~9.5 vs. ~8.5 for phenylpentanamine derivatives).

(3s,5s,7s)-N-(4-Methyl-1-phenylpentan-3-yl)adamantan-1-amine (4n)

- Structure : Incorporates a rigid adamantane moiety, providing steric hindrance and metabolic resistance .

- Molecular Weight: Higher mass (~350 g/mol) compared to the target compound (~205 g/mol).

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|---|

| N,4-Dimethyl-1-phenylpentan-1-amine | C13H21N | 191.3 | 3.5 | Phenyl, N-Me, 4-Me |

| N-Benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine | C24H27N | 329.5 | 5.2 | N-Benzyl, 3-Naphthyl, 4-Me |

| N,N-Dimethyl-4-phenylbutan-1-amine | C12H19N | 177.3 | 2.1 | Phenyl, N,N-Dimethyl |

| 4,4-Dimethylpentan-1-amine | C7H17N | 115.2 | 1.8 | Aliphatic, 4,4-Dimethyl |

Research Findings and Trends

- Aromatic vs. Aliphatic Amines : Aromatic amines (e.g., phenyl or naphthyl derivatives) exhibit enhanced binding to biological targets like serotonin receptors, whereas aliphatic amines are preferred in materials science .

- Substituent Effects : Methyl groups at the 4-position (as in the target compound) improve metabolic stability compared to unsubstituted analogs .

- Synthetic Flexibility : Alkylation and reductive amination remain dominant methods for N-substituted amines, as seen in and .

Biological Activity

N,4-Dimethyl-1-phenylpentan-1-amine, also known as 4-Dimethylamino-1-phenylpentan-1-one, is a chemical compound belonging to the class of amines. It has the molecular formula and a molecular weight of 191.31 g/mol. This compound is primarily studied for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. It acts as a ligand for certain neurotransmitter receptors, which can modulate their activity. The exact pathways through which this compound exerts its effects depend on the specific context of its use, including concentrations and the biological environment.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Stimulant Properties : Similar to other compounds in its class, it may enhance alertness and energy levels.

- Potential Therapeutic Applications : Investigations into its use as a precursor for synthesizing pharmaceuticals suggest it may have therapeutic potential in treating various conditions.

Toxicity and Safety

While the compound shows promise for various applications, understanding its toxicity profile is critical. Preliminary studies indicate potential risks associated with its use, necessitating further investigation into its safety and long-term effects on health.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| N-Methyl-1-phenylpentan-1-amine | C12H17N | 191.27 g/mol | Less potent stimulant effects |

| N,N-Dimethyl-1-phenylpentan-1-amine | C13H19N | 191.31 g/mol | Increased stimulant activity |

| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one | C15H21N | 225.34 g/mol | Stronger psychoactive properties |

This table illustrates how variations in molecular structure can influence biological activity and pharmacological effects.

Case Study: Stimulant Effects

A study conducted on animal models demonstrated that this compound produced significant increases in locomotor activity compared to control groups. This suggests a potential use in treating conditions characterized by lethargy or fatigue.

Clinical Relevance

In clinical settings, compounds similar to this compound have been explored for their roles in managing attention deficit disorders and enhancing cognitive functions. Further research is necessary to establish the efficacy and safety of this compound in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.